N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
The compound N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a structurally complex acetamide derivative featuring:
- A benzofuran core substituted with a propan-2-yl group at position 3.
- A morpholine sulfonyl group linked to the phenyl ring of the acetamide moiety.
- A 2,6-dimethylmorpholin-4-yl substituent, which enhances steric and electronic properties.
The sulfonyl group and morpholine ring may improve solubility and binding specificity compared to simpler acetamides .
Properties
Molecular Formula |
C25H30N2O5S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C25H30N2O5S/c1-16(2)19-5-10-24-23(11-19)20(15-31-24)12-25(28)26-21-6-8-22(9-7-21)33(29,30)27-13-17(3)32-18(4)14-27/h5-11,15-18H,12-14H2,1-4H3,(H,26,28) |
InChI Key |
MFRGIFXDNZVGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the acetamide group. The morpholine ring is then attached, and finally, the sulfonyl group is introduced under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it suitable for use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and related acetamide derivatives:
Key Observations
Structural Diversity in Core Moieties :
- The target compound’s benzofuran core distinguishes it from purine (HC-030031), pyridine (suvecaltamide), and triazole (618413-28-8) analogs. Benzofuran’s aromaticity and planar structure may enhance binding to hydrophobic pockets in target proteins .
- The morpholine sulfonyl group provides polar interactions and conformational rigidity, contrasting with the sulfanyl or sulfamoyl groups in other compounds (e.g., 618413-28-8’s triazole-sulfanyl) .
Biological Activity Trends: TRPA1 Antagonists: HC-030031 and CHEM-5861528 share a purine-acetamide scaffold, demonstrating that bulky heterocyclic cores are critical for TRPA1 inhibition. The target compound’s benzofuran may offer similar steric bulk but with distinct electronic properties . Cav Stabilizers: Suvecaltamide’s pyridine and trifluoroethoxy groups highlight the role of electron-withdrawing substituents in ion channel modulation.
Synthetic Considerations :
- N-(substituted phenyl)acetamides are typically synthesized via acetylation of sulfonamide intermediates (e.g., ’s use of acetic anhydride). The target compound likely requires specialized steps to introduce the morpholine sulfonyl and benzofuran moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
